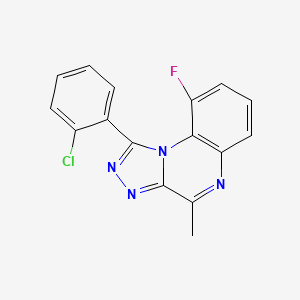

Triazolo-pyridine derivative 6

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H10ClFN4 |

|---|---|

Peso molecular |

312.73 g/mol |

Nombre IUPAC |

1-(2-chlorophenyl)-9-fluoro-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |

InChI |

InChI=1S/C16H10ClFN4/c1-9-15-20-21-16(10-5-2-3-6-11(10)17)22(15)14-12(18)7-4-8-13(14)19-9/h2-8H,1H3 |

Clave InChI |

ZXWSCYGUZHTXLO-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C(=CC=C2)F)N3C1=NN=C3C4=CC=CC=C4Cl |

Origen del producto |

United States |

Synthetic Methodologies for Triazolopyridine Derivatives

Classical Approaches to Triazolopyridine Core Construction

Classical methods for synthesizing the triazolopyridine core often rely on the cyclocondensation of substituted pyridine (B92270) precursors. One of the most established routes involves the reaction of 2-hydrazinopyridines with various reagents. beilstein-journals.org For instance, condensation with agents like formic acid, orthoesters, or Lawesson's reagent can lead to the formation of the triazole ring fused to the pyridine. d-nb.info Another common strategy is the oxidative cyclization of N-(2-pyridyl)amidines, which can be achieved using oxidizing agents such as lead tetraacetate, sodium hypochlorite (B82951) with a base, or manganese dioxide. rsc.org These traditional methods, while foundational, can sometimes be limited by factors such as harsh reaction conditions, the need for multi-step procedures, and challenges in achieving regioselectivity. rsc.orgresearchgate.net

A prevalent classical approach involves using aminopyridines and their derivatives as the starting point for building the adjacent triazole ring. lp.edu.ua Depending on the co-reactant, these precursors can function as different building blocks for the resulting 1,2,4-triazole (B32235) fragment. lp.edu.ua For example, the condensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with carboxylic acid derivatives is a known method to produce 5-oxo- researchgate.netscispace.comlp.edu.uatriazolo[1,5-a]pyridine-8-carbonitriles.

Modern and Efficient Synthetic Strategies

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and versatile methods for triazolopyridine synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. rsc.orgmdpi.com This technique has been successfully applied to the synthesis of triazolopyridines, often leading to higher yields in shorter timeframes compared to conventional heating. scispace.comrsc.org A notable metal-free protocol involves the microwave-assisted reaction of 1-amino-2-imino-pyridines with a variety of carboxylic acids, aldehydes, or other substrates to afford researchgate.netscispace.comlp.edu.uatriazolo[1,5-a]pyridines. scispace.comrsc.org This method is praised for its broad substrate scope, operational simplicity, and environmentally benign nature, often eliminating the need for column chromatography. rsc.org In one study, the reaction of 1-amino-2(1H)-pyridine-2-imines with diethyl oxalate (B1200264) under microwave irradiation at 100°C for 15 minutes resulted in excellent yields (85–93%) of the corresponding triazolopyridine derivatives. scispace.comrsc.org Another catalyst-free approach utilizes microwave conditions to synthesize 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazolopyridine Derivative 3m

| Entry | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 140 | 12 h | 72 |

| 2 | Microwave | 140 | 3 h | 89 |

| 3 | Microwave | 120 | 5 h | 85 |

| 4 | Microwave | 100 | 8 h | 78 |

| 5 | Microwave | 160 | 90 min | 81 |

| 6 | Microwave | 180 | 40 min | 76 |

Data sourced from a study on catalyst-free synthesis. mdpi.comresearchgate.net

Ultrasonic Radiation-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry approach that has been effectively used for preparing triazolopyridine derivatives. smolecule.com The use of ultrasonic irradiation can enhance reaction rates, lead to purer products with higher yields, and simplify reaction manipulation compared to conventional heating methods. researchgate.net One method describes a facile one-pot synthesis of researchgate.netscispace.comlp.edu.uatriazolo[1,5-a]pyridine derivatives using ultrasonic irradiation with Amberlite IRA-400 as a heterogeneous base catalyst, achieving high yields in short reaction times. smolecule.comresearchgate.net This sonochemical approach has been shown to be superior in promoting cyclization reactions while maintaining product integrity. smolecule.com For instance, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation was successfully achieved in 5-17 minutes under ultrasound irradiation at 99°C. researchgate.net Studies have shown that ultrasound-assisted synthesis can produce yields of 75-89% in 40-80 minutes, a significant improvement over conventional methods that may take 16-26 hours for lower to moderate yields. mdpi.com

Catalyst-Free and Additive-Free Protocols

The development of catalyst-free and additive-free synthetic methods is highly desirable from both an economic and environmental perspective. rsc.org Several such protocols for triazolopyridine synthesis have been reported. A catalyst-free, additive-free, and environmentally friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established using microwave irradiation with enaminonitriles and benzohydrazides as starting materials. mdpi.comresearchgate.net This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation. researchgate.net Another example is a catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines to furnish researchgate.netscispace.comlp.edu.uatriazolo[4,3-a]pyridines. d-nb.info

Oxidative Intramolecular Cyclization Methods

Oxidative intramolecular cyclization is a key strategy for forming the triazole ring in triazolopyridine synthesis. researchgate.net This can be achieved using a variety of oxidizing agents. For example, the reaction of 2-hydrazinopyridine (B147025) with various aldehydes can undergo a one-pot oxidative cyclization to yield substituted researchgate.netscispace.comlp.edu.uatriazolo[4,3-a]pyridines. researchgate.net Different oxidizing systems have been employed for this transformation, including manganese dioxide, chromium (VI) oxide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Iodine-mediated oxidative cyclization of heterocyclic hydrazones is another effective method for preparing a range of fused 1,2,4-triazoles, including triazolopyridines. researchgate.net There is also a reported method involving the oxidative cyclization of terminal phenylacetylenes with 2-hydrazinylpyridines. beilstein-journals.orgd-nb.info

Synthesis of Substituted Triazolopyridine Derivatives at Position 6

The introduction of substituents at the 6-position of the triazolopyridine core is crucial for modulating the biological activity of these compounds. A series of novel 6-arylamino- researchgate.netscispace.comlp.edu.uatriazolo[4,3-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative activities. nih.gov The key step in synthesizing these derivatives often involves the construction of the triazolopyridine skeleton from a commercially available substituted pyridine, such as 2-amino-6-bromopyridine. nih.govtandfonline.com

A common strategy involves a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 6-position. For example, starting with 2-amino-6-bromopyridine, the triazole ring can be constructed first, followed by a palladium-catalyzed Suzuki coupling with different phenylboronic acids to yield 6-substituted derivatives. nih.govtandfonline.com Another approach involves the synthesis of 2-substituted 6,8-dinitro researchgate.netscispace.comlp.edu.uatriazolo[1,5-a]pyridines from commercially available 2-chloro-3,5-dinitropyridine. researchgate.net

Table 2: Examples of Synthesized 6-Substituted Triazolopyridine Derivatives

| Compound | Starting Material | Key Reaction Step |

|---|---|---|

| 6-Arylamino- researchgate.netscispace.comlp.edu.uatriazolo[4,3-a]pyridines | 2-Amino-6-substituted pyridine | Synthesis of the triazole ring followed by functional group manipulation at position 6. nih.gov |

| 5-Aryl-6-bromo- researchgate.netscispace.comlp.edu.uatriazolo[1,5-a]pyridines | 2-Amino-5-bromopyridine | Construction of the triazole ring followed by Suzuki coupling. nih.govtandfonline.com |

Introduction of Arylamino Linkages at C-6

The incorporation of an arylamino linkage at the C-6 position of the researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine core has been shown to be a valuable strategy for enhancing the antiproliferative activity of these compounds. Research has demonstrated that inserting an amino bridge between the 6-aryl group and the triazolopyridine nucleus can lead to a broader antitumor spectrum. nih.govresearchgate.net

A series of novel 6-arylamino- researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative activities. nih.gov Structure-activity relationship (SAR) studies revealed that this structural modification resulted in compounds with potent and broad-spectrum activity against various cancer cell lines, including HeLa, HCT116, MCF-7, and A549. nih.govresearchgate.net For instance, compound 8l from one study exhibited IC50 values in the micromolar range of 5.98–12.58 μM, surpassing the activity of the positive control, 5-fluorouracil. nih.govresearchgate.net Mechanistic investigations indicated that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. nih.govresearchgate.net These findings underscore the potential of 6-arylamino- researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines as a promising scaffold for the development of new anticancer agents. nih.govresearchgate.net

Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Cross-coupling reactions are powerful tools for the derivatization of the triazolopyridine core, allowing for the formation of carbon-carbon bonds and the introduction of diverse substituents. The Suzuki-Miyaura and Sonogashira reactions are two of the most widely employed methods in this context. rsc.orgorganic-chemistry.orgbeilstein-journals.org

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for creating aryl-aryl or aryl-heteroaryl bonds. rsc.orgbeilstein-journals.org This reaction has been successfully applied to the synthesis of triazolopyridine derivatives, including the coupling of various phenylboronic acids to the triazolopyridine scaffold. nih.govnih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a valuable tool for late-stage functionalization. rsc.orgbeilstein-journals.org For instance, the synthesis of dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors has utilized the Suzuki reaction to couple different substituted phenylboronic acids to the triazolopyridine core. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in introducing alkynyl moieties onto the triazolopyridine framework, which can serve as versatile handles for further synthetic transformations. wikipedia.orgnih.gov The Sonogashira coupling is known for its mild reaction conditions, often conducted at room temperature with an amine base. wikipedia.org This methodology has been employed in the synthesis of various complex molecules and has found applications in the derivatization of pharmaceuticals. nih.gov

Table 1: Examples of Cross-Coupling Reactions in Triazolopyridine Synthesis

| Reaction Type | Reactants | Catalyst System | Key Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Triazolopyridine halide, Phenylboronic acid | Palladium catalyst | Aryl-Aryl | nih.gov |

| Sonogashira | Triazolopyridine halide, Terminal alkyne | Palladium catalyst, Copper co-catalyst | Aryl-Alkynyl | wikipedia.org |

Tandem Reactions and Multi-Component Strategies

Tandem reactions and multi-component reactions (MCRs) offer efficient and atom-economical pathways to complex molecular architectures like triazolopyridines from simple starting materials in a single synthetic operation. nih.govacs.org

Tandem reactions , also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single pot without the need to isolate intermediates. A notable example is the CDI (1,1'-Carbonyldiimidazole)-mediated tandem coupling and cyclization reaction, which provides an operationally efficient route to researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org This methodology is suitable for both batch and continuous processing. organic-chemistry.org Another approach involves a palladium-catalyzed tandem reaction between 1,2,4-oxadiazol-3-amines and 2-pyridyl triflate, proceeding through a C-N coupling followed by a Boulton-Katritzky rearrangement. nih.gov Microwave-assisted, catalyst-free tandem reactions of enaminonitriles and benzohydrazides have also been developed, proceeding via transamidation, nucleophilic addition, and subsequent condensation to afford 1,2,4-triazolo[1,5-a]pyridines in good to excellent yields. nih.gov

Multi-component strategies involve the reaction of three or more starting materials in a one-pot synthesis to form a product that contains portions of all the initial reactants. These reactions are highly convergent and offer a rapid means to generate molecular diversity. A one-pot, three-component reaction for the synthesis of highly substituted researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidines has been developed using an aldehyde, an aminotriazole, and a β-ketoester under solvent-free conditions with maltose (B56501) as a catalyst. researchgate.net Another MCR involves the condensation of 2-hydrazinopyridine, an aldehyde, and an isocyanate to produce novel triazolopyridine arrays. acs.org These methods often feature mild reaction conditions, good to excellent yields, and simple product isolation. researchgate.net

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. nih.gov

Several LSF strategies have been applied to the triazolopyridine scaffold. One approach involves the diversification of a pre-formed triazolopyridine core through nucleophilic displacement of an aryl halide. nih.gov For example, reacting an aryl halide intermediate with various benzyl (B1604629) alcohols and a weak base allows for the introduction of a range of substituents. nih.gov Another strategy utilizes photoredox catalysis for radical-based functionalization. nih.gov This method has been used to introduce new analogues to the triazolopyrazine scaffold, a related heterocyclic system. nih.gov

Furthermore, the removal of protecting groups, such as a Boc group, from a late-stage intermediate can provide a handle for further functionalization, for instance, through reaction with various acid chlorides. semanticscholar.org The resulting derivatives can then be deprotected to yield the final products. This approach allows for the synthesis of a diverse library of compounds from a common precursor. semanticscholar.org

Preparation of Specific Precursors and Intermediates (e.g., Hydrazinylpyridines, Enaminonitriles)

The synthesis of triazolopyridines often relies on the preparation of key precursors and intermediates, such as hydrazinylpyridines and enaminonitriles.

Hydrazinylpyridines are versatile and widely used precursors for the construction of the researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine ring system. beilstein-journals.orgresearchgate.net They can be prepared through various methods, including the reaction of 2-chloropyridines with hydrazine (B178648) hydrate. researchgate.netrsc.org These intermediates can then undergo cyclization with a variety of reagents, such as carboxylic acids, aldehydes, or orthoesters, to form the fused triazole ring. organic-chemistry.orgbeilstein-journals.orgrsc.org For example, a mild and efficient one-pot synthesis of substituted researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines has been developed from the readily available 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature. rsc.org

Enaminonitriles are another important class of intermediates used in the synthesis of triazolopyridines, particularly for the researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine isomer. nih.govmdpi.comresearchgate.net The synthesis of enaminonitriles can be achieved through a two-step process. mdpi.com The first step often involves a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated nitrile. mdpi.com The second step is the synthesis of the enaminonitrile itself, for example, by reacting the α,β-unsaturated nitrile with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and ammonium (B1175870) acetate. mdpi.com These enaminonitriles can then be reacted with acyl hydrazides under microwave irradiation in a catalyst-free tandem reaction to yield the desired triazolopyridine products. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques in Triazolopyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of triazolopyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectra of mdpi.comnih.govtriazolo[4,3-a]pyridine derivatives, the protons on the pyridine (B92270) and triazole rings exhibit characteristic chemical shifts. For instance, in a study of 6-bromo-3-(pyridin-4-yl)- mdpi.comnih.govtriazolo[4,3-a]pyridine, proton signals were observed at δ 8.92, 7.91, and 7.61 ppm, corresponding to the protons on the triazolopyridine core. mdpi.com The introduction of various substituents, such as a phosphonate (B1237965) group, results in predictable changes in the spectrum; for example, a methylene (B1212753) unit adjacent to a phosphorus atom appears as a doublet signal around δ 3.42–4.19 ppm with a characteristic coupling constant (²JHP ≈ 20 Hz). beilstein-journals.org

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework. For the same 6-bromo derivative, carbon signals for the triazolopyridine skeleton were identified at δ 144.15, 131.64, 124.32, 116.70, and 109.24 ppm. mdpi.com The carbon of a methylene group attached to a phosphorus atom in phosphonylated derivatives resonates as a doublet in the ¹³C NMR spectra at approximately δ 23.5 ppm, with a large one-bond coupling constant (JCP = 143 Hz). beilstein-journals.org The characterization of these derivatives is often confirmed by a combination of ¹H, ¹³C, and sometimes ³¹P NMR spectroscopy. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted mdpi.comnih.govtriazolo[4,3-a]pyridine Derivative Data based on 6-bromo-3-(pyridin-4-yl)- mdpi.comnih.govtriazolo[4,3-a]pyridine. mdpi.com

| Spectrum Type | Position/Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Pyridine-H | 8.92 (dd) |

| Pyridine-H | 8.88–8.72 (m) | |

| Pyridine-H | 8.03–7.94 (m) | |

| Triazolopyridine-H | 7.91 (dd) | |

| Triazolopyridine-H | 7.61 (dd) | |

| ¹³C NMR | C (Triazolopyridine) | 144.15 |

| C (Triazolopyridine) | 131.64 | |

| C (Triazolopyridine) | 124.32 | |

| C (Triazolopyridine) | 116.70 | |

| C (Triazolopyridine) | 109.24 | |

| C (Substituent) | 150.50 | |

| C (Substituent) | 149.27 | |

| C (Substituent) | 133.49 | |

| C (Substituent) | 121.92 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is critical for identifying functional groups and analyzing the vibrational modes of the triazolopyridine scaffold.

IR spectroscopy confirms the presence of key structural features. The aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The complex vibrational coupling within the fused ring system gives rise to multiple carbon-carbon and carbon-nitrogen stretching bands in the 1400–1600 cm⁻¹ range. Specifically, C=N stretching vibrations are often observed around 1600 cm⁻¹. mdpi.com For derivatives with an amino group, characteristic symmetric and asymmetric N-H stretching vibrations are found in the 3300–3500 cm⁻¹ region, while N-H deformation modes are seen near 3300 cm⁻¹. In solid-state samples, intermolecular hydrogen bonds, such as N–H⋯N, can be identified by a very broad and strong band between 2700–3400 cm⁻¹ and an in-plane bending vibration (δ(N–H⋯N)) around 1420 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information, particularly for symmetric vibrations. Strong Raman bands corresponding to ring stretching and deformation modes are typically observed between 800-1200 cm⁻¹. The triazole ring itself contributes characteristic vibrations in the 1300–1400 cm⁻¹ range.

Table 2: Key Vibrational Frequencies for Triazolopyridine Derivatives

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H Stretch (Amino Group) | 3300-3500 | - | |

| Aromatic C-H Stretch | 3000-3100 | - | |

| N-H···N Stretch (H-Bonding) | 2700-3400 (broad) | - | mdpi.com |

| C=N / C=C Ring Stretch | 1400-1600 | 1500-1600 | |

| δ(N-H···N) Bend (H-Bonding) | ~1420 | ~1423 | mdpi.com |

| Triazole Ring Vibrations | - | 1300-1400 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. Single-crystal XRD analysis provides precise data on bond lengths, bond angles, and intermolecular interactions, while X-ray powder diffraction (XRPD) is used to characterize the crystalline form of a bulk sample.

Studies on various triazolopyridine derivatives show they often crystallize in common space groups, with monoclinic (e.g., P2₁/c) and triclinic systems being prevalent. mdpi.com For example, the structure of 6-bromo-3-(pyridin-4-yl)- mdpi.comnih.govtriazolo[4,3-a]pyridine was determined to be a monoclinic system with four molecules per unit cell (Z = 4). mdpi.com The fused triazole and pyridine rings create a rigid, planar or near-planar bicyclic structure. This planarity facilitates significant π-π stacking interactions in the crystal lattice, which, along with intermolecular hydrogen bonding, stabilizes the molecular packing arrangement.

XRPD patterns are unique to a specific crystal form and are characterized by diffraction peaks at specific 2θ angles. For a crystalline form of a triazolopyrazine derivative, distinct peaks were identified at 2θ values of 7.719, 9.5, 11.26, 13.62, 15.18, and 19.02, among others. google.com

Table 3: Representative Crystallographic Data for Triazolopyridine Derivatives

| Parameter | Value (for 6-bromo-3-(pyridin-4-yl)- mdpi.comnih.govtriazolo[4,3-a]pyridine) mdpi.com | Value (for a Triazolopyridine oxazine (B8389632) derivative) google.com |

|---|---|---|

| Crystal System | Monoclinic | Not specified |

| Space Group | P2₁/c | Not specified |

| a (Å) | 14.3213(11) | Not applicable |

| b (Å) | 6.9452(4) | Not applicable |

| c (Å) | 12.6860(8) | Not applicable |

| β (°) | 100.265(6) | Not applicable |

| Volume (ų) | 1241.62(14) | Not applicable |

| Z | 4 | Not applicable |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight of a synthesized compound by measuring its mass-to-charge ratio (m/z). This analysis is crucial for verifying that the target molecule has been successfully prepared.

For triazolopyridine derivatives, MS validates the molecular mass and can also provide structural information through fragmentation patterns. nih.govacs.org In the analysis of 6-bromo-3-(pyridin-4-yl)- mdpi.comnih.govtriazolo[4,3-a]pyridine using electrospray ionization (EI-MS), the protonated molecule [M+H]⁺ was detected. mdpi.com The spectrum showed two major peaks at m/z 275.2 and 277.2, which is the characteristic isotopic signature for a compound containing a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). mdpi.com

Beyond simple mass confirmation, MS is also a powerful tool in metabolism studies. For example, when a triazolopyridine derivative was incubated with human hepatocytes, MS analysis was used to identify its metabolites. nih.gov This study revealed oxidative adducts on a substituent ring but found no metabolic soft spots on the central triazolopyridine core, highlighting the stability of the scaffold. nih.gov

Table 4: Mass Spectrometry Data for a Representative Triazolopyridine Derivative Data based on 6-bromo-3-(pyridin-4-yl)- mdpi.comnih.govtriazolo[4,3-a]pyridine. mdpi.com

| Ionization Method | Detected Ion | m/z Value | Interpretation |

|---|

Computational and Theoretical Studies on Triazolopyridine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for triazolopyridine derivatives, enabling detailed analysis of their structural and electronic properties. jchemrev.comsebhau.edu.ly These calculations provide a theoretical framework for understanding molecular geometry, vibrational frequencies, and reactivity, often showing excellent agreement with experimental data from X-ray diffraction and spectroscopic analysis. jchemrev.combohrium.com

The electronic properties of triazolopyridine derivatives are critical to their reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests the molecule is more reactive and polarizable. bohrium.comirjweb.com For instance, a DFT study on 6-chloro-3-[(4-methylphenoxy) methyl] bohrium.commdpi.comresearchgate.net triazolo[4,3-b]pyridazine, a related pyridazine (B1198779) derivative, calculated a HOMO-LUMO energy gap of 3.252 eV, indicating a soft and reactive molecule. bohrium.com For other triazole derivatives, this energy gap has been calculated to be around -2.5224 eV. irjweb.com

| Parameter | Value | Significance | Source |

|---|---|---|---|

| HOMO Energy | -4.6885 eV | Electron-donating ability | irjweb.com |

| LUMO Energy | -2.1660 eV | Electron-accepting ability | irjweb.com |

| HOMO-LUMO Energy Gap | -2.5224 eV | Chemical reactivity and stability | irjweb.com |

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. irjweb.comdergipark.org.tr For pyridine-substituted-bis-1,2,4-triazole derivatives, MEP maps show that the most negative potential (red regions) is localized on the nitrogen atoms of the triazole ring, indicating these are the most probable sites for electrophilic attack and metal ion coordination. dergipark.org.tr Conversely, the most positive potential (blue regions) is found around the hydrogen atoms. dergipark.org.tr This charge distribution is fundamental to understanding how the molecule interacts with biological receptors through hydrogen bonds and other electrostatic interactions. irjweb.com

DFT calculations are also employed to determine the most stable conformations of triazolopyridine molecules. These studies have shown that the fused ring system of triazolopyridines generally adopts a planar or near-planar conformation. mdpi.com For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, the dihedral angle between the pyridine (B92270) and triazole rings was found to be very small, at 3.1(1)° in one molecule of the asymmetric unit and 1.8(1)° in the second. mdpi.com This planarity facilitates stabilizing intermolecular π-π stacking interactions in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of compounds based on their chemical structures. nih.gov For triazolopyridine derivatives, QSAR studies help to understand the structural requirements for their biological effects and to design new compounds with improved potency. mdpi.comnih.gov

In one study, 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) were performed on triazolopyridine oxazole (B20620) compounds as inhibitors of p38 MAP kinase. nih.gov The resulting model showed high predictive power, which not only helped in understanding the structural requirements for p38 alpha inhibitors but also aided in the design of new potent molecules. nih.gov Another study on a broad library of 1477 compounds, including 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles, used machine learning-based QSAR to predict inhibitory activity against α-glucosidase. nih.gov These models correlate molecular descriptors (such as steric, electronic, and hydrophobic properties) with biological activity, providing a rational basis for lead optimization. The Klopman-Peradejordi-Gómez QSAR method has also been successfully applied to a series of triazolopyridine derivatives to find relationships between their electronic structure and human A1 adenosine (B11128) receptor binding affinity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing critical insights into ligand-target interactions. nih.govgrafiati.com This method has been widely applied to triazolopyridine derivatives to elucidate their mechanism of action and guide drug design. mdpi.comnih.gov

In a study targeting Aurora B kinase for anticancer activity, a series of 1,2,3-triazolyl-pyridine hybrids were evaluated. acs.orgCompound 6 from this series demonstrated excellent anticancer activity against the HepG2 cell line (IC₅₀ = 0.64 ± 0.14 μg/mL) and was shown in docking simulations to fit well within the active site of Aurora B kinase (PDB: 4AF3). acs.org The docking results for this class of compounds revealed binding energies ranging from -8.6 to -10.5 kcal/mol, with compound 6 exhibiting one of the most favorable scores at -10.5 kcal/mol. acs.org These strong binding affinities were attributed to a network of noncovalent interactions, including hydrogen bonds and various π-interactions (π-π, π-cation, π-sigma) with key amino acid residues like Leu83, Lys106, and Tyr156. acs.org

Similarly, another study investigated a series of novel pyridine and fused pyridine derivatives, including 5-(3,4-Dimethylphenyl)-7-(thiophen-2-yl)tetrazolo[1,5-a]pyridine-8-carbonitrile (6) . mdpi.com These compounds were subjected to in silico molecular docking against GlcN-6-P synthase, with the results revealing moderate to good binding energies. mdpi.comnih.gov Docking studies on other triazolopyridine derivatives designed as dual JAK/HDAC inhibitors have shown that the triazolopyridine scaffold often acts as an ATP mimetic, forming crucial hydrogen bonds with hinge region residues like Tyr931 and Leu932 of the JAK2 protein. tandfonline.comnih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Compound 6 | Aurora B Kinase (4AF3) | -10.5 | Leu83, Lys106, Tyr156 | acs.org |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govnih.gov This technique is crucial for assessing the stability of the ligand-protein complex and understanding the dynamic nature of the binding interactions. nih.govplos.org

MD simulations have been employed to study the binding of triazolopyridine derivatives to their targets. researchgate.netnih.gov For instance, after docking thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives into the α-amylase enzyme, MD simulations were run to confirm the stability of the complex. nih.govplos.org The results showed that the complex stabilized after 25 nanoseconds with only minor perturbations, confirming a stable binding mode. nih.govplos.org The Root-Mean-Square Fluctuation (RMSF) values from these simulations can identify which amino acid residues have the most significant interactions with the ligand throughout the simulation. nih.govplos.org MD simulations are also essential in studying enzyme inhibition, as they can reveal the structural and functional dynamics of enzyme-ligand interactions that are not apparent from static models. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comscirp.org This model then serves as a 3D query for virtual screening of large compound libraries to identify novel hits. mdpi.comscirp.org

This approach has been successfully used for triazolopyridine derivatives. In one project aimed at discovering novel antimalarial agents, a pharmacophore model was generated based on the binding site of the target protein. mdpi.com The model comprised eight features: four hydrogen bond donors, three hydrogen bond acceptors, and one hydrophobic group. mdpi.com This model was used to screen an in-house library, leading to the selection of the best 25 hits for synthesis and in vitro evaluation. mdpi.com

Pharmacophore-based strategies also include merged-pharmacophore designs. This was utilized to rationally design dual JAK/HDAC inhibitors by combining the known pharmacophoric features of a JAK inhibitor (Filgotinib) and a general HDAC inhibitor into a single triazolopyridine-based molecule. tandfonline.comnih.gov This approach led to the development of compounds that retained the necessary interactions to inhibit both protein targets. tandfonline.com Virtual screening, often coupled with pharmacophore modeling and subsequent molecular docking, serves as an efficient pipeline to prioritize molecules for testing, thereby minimizing the number of compounds that need to be synthesized and evaluated in biological screens. mdpi.com

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the complex reaction pathways and mechanisms of triazolopyridine derivatives. smolecule.comcatalysis.blog These theoretical studies provide detailed insights into potential energy surfaces, transition states, and reaction intermediates, which are often difficult to observe experimentally. catalysis.blog By calculating the energetics of various possible routes, researchers can identify the most favorable reaction pathways and elucidate the factors that control selectivity and reactivity.

Research has employed DFT calculations to unravel the mechanisms of several key transformations involving triazolopyridines. One significant area of investigation is the palladium-catalyzed functionalization of the triazolopyridine core. smolecule.com Computational studies have successfully elucidated the mechanisms behind divergent reactions, revealing how the choice of base can dictate the reaction's outcome. smolecule.com For instance, these calculations have shown that strong bases can facilitate deprotonation at the C7-position, leading to selective cross-coupling at that site. smolecule.com In contrast, the use of weak bases favors an alternative pathway, resulting in functionalization at the C3-position. smolecule.com

Another critical reaction pathway subjected to computational scrutiny is the ring-chain isomerization in substituted smolecule.comcsic.estriazolo[1,5-a]pyridines. csic.esresearchgate.net The triazole ring in these systems can exist in equilibrium with an open-chain diazo isomer, a transformation that dictates the final product structure. researchgate.net Theoretical studies using DFT (specifically the B3LYP/6-31G* level of theory) have been instrumental in mapping the multi-step mechanism of this isomerization. csic.esresearchgate.net These studies have identified key transition states and intermediates, allowing for a quantitative understanding of the process. csic.es The calculations have demonstrated that the equilibrium between the isomeric forms is heavily influenced by the electronic properties of the substituents on the pyridine ring. csic.esnih.gov

The table below presents calculated energy values for the degenerate rearrangement of the parent compound 3-(2-pyridyl)- smolecule.comcsic.estriazolo[1,5-a]pyridine, illustrating the energy barriers associated with different steps in the proposed mechanism. csic.es

| Parameter | Species/Process | Calculated Value (kJ mol⁻¹) |

| Energy Difference (ΔE) | "Planar" transition state | 37.3 |

| Free Energy Difference (ΔG) | "Planar" transition state | 38.8 |

| Transition State Energy | R12 to R13 | 96.4 |

This data is based on DFT/B3LYP/6-31G calculations and illustrates the energy profile for the ring-chain isomerization pathway. The "planar" transition state connects an intermediate (R12) with its enantiomer.* csic.es

Furthermore, computational models are used to predict the relative stabilities of different tautomers and the energy barriers for their interconversion. For the related but distinct triazolopyrimidine systems, DFT calculations have been used to investigate the Dimroth rearrangement mechanism, providing calculated energy differences between the isomers involved. researchgate.net Such theoretical data is invaluable for predicting the feasibility of a reaction and for designing synthetic strategies to obtain specific isomers.

The predictive power of these computational methods is further highlighted by the correlation between calculated parameters and experimental observations. For example, calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for triazolopyridine derivatives, typically in the range of 3.5-4.5 eV, align well with experimentally observed ultraviolet absorption characteristics. This agreement validates the computational methodologies and enhances their reliability for predicting the properties and reactivity of new, unsynthesized derivatives.

Biological Activities and Mechanistic Investigations of Triazolopyridine Derivatives

Antiproliferative and Anticancer Activities

Triazolo-pyridine derivative 6 and its analogues have demonstrated notable efficacy against a variety of cancer cell lines. The antiproliferative properties are attributed to several mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of key enzymes, and disruption of cellular structures essential for cell division.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., HeLa, HCT116, MCF-7, A549)

A range of novel 6-arylamino- researchgate.netnih.govtriazolo[4,3-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). researchgate.net

One of the most promising compounds, 8l, displayed potent and broad-spectrum antiproliferative activity against all four cell lines, with IC50 values ranging from 5.98 to 12.58 μM. nih.gov These values indicate a higher potency than the positive control, 5-FU. nih.gov Another derivative, compound 12d, which features an N-methyl-5-indolyl substituent at the C-6 position, showed even greater antiproliferative activity, with IC50 values between 15 and 69 nM. researchgate.net

Furthermore, 3,6-diaryl- researchgate.netnih.govtriazolo[4,3-a]pyridine derivatives have also been investigated. The most promising of these, compound 7i, exhibited excellent antiproliferative efficacy against HeLa cells, with an IC50 value of 12 nM. nih.gov This was significantly more potent than the parent compound 6. nih.gov Importantly, compound 7i showed high selectivity, with an IC50 greater than 100 μM against normal human embryonic kidney HEK-293 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Triazolo-pyridine Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 8l | HeLa, HCT116, MCF-7, A549 | 5.98–12.58 μM | nih.gov |

| 12d | HeLa, A549, MCF-7, HCT116 | 15–69 nM | researchgate.net |

| 7i | HeLa | 12 nM | nih.gov |

| 7i | HEK-293 (Normal) | > 100 μM | nih.gov |

Cell Cycle Modulation and Apoptosis Induction Mechanisms

Mechanistic studies have revealed that these triazolo-pyridine derivatives exert their anticancer effects by modulating the cell cycle and inducing programmed cell death (apoptosis).

Compound 8l was found to cause a dose-dependent arrest of the cell cycle at the G2/M phase in HeLa cells, which was also associated with the induction of apoptosis. nih.gov Similarly, compound 12d induced both cell cycle arrest at the G2/M phase and apoptosis in a dose-dependent manner. researchgate.net Further investigation into the mechanism of another derivative, 7i, also demonstrated its ability to significantly arrest the cell cycle at the G2/M phase and induce apoptosis in a dose-dependent fashion. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. For instance, some triazolo-pyridine derivatives have been shown to induce apoptosis through the activation of caspases and the modulation of cell cycle regulators.

Targeting Specific Kinases (e.g., JAK1, JAK2, HDAC6)

Recent research has focused on designing triazolopyridine derivatives as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs). nih.gov Specifically, these compounds have shown inhibitory activity against JAK1, JAK2, and HDAC6. nih.govtandfonline.com

A series of triazolopyridine-based dual JAK/HDAC inhibitors exhibited potent inhibitory activities against both targets. tandfonline.com One derivative, compound 16b, demonstrated excellent inhibitory activity against HDAC6 with an IC50 of 8.75 nM, while maintaining moderate inhibitory activity against the JAK1 enzyme (IC50 = 146 nM). nih.gov Another compound, 19, was identified as a pan-HDAC and JAK1/2 dual inhibitor. tandfonline.com

The inhibition of these kinases is a promising strategy in cancer therapy as the JAK-STAT pathway is crucial for transducing cytokine-mediated signals that are often dysregulated in cancer. nih.gov

Inhibition of Tubulin Polymerization

Several triazolo-pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. researchgate.netnih.gov

Compound 12d, in addition to its cytotoxic effects, showed a remarkable inhibitory effect on tubulin polymerization with an IC50 value of 1.64 μM. researchgate.net It also significantly disturbed microtubule networks within cells. researchgate.net Similarly, compound 7i was found to effectively inhibit tubulin polymerization, with a value similar to that of the known inhibitor CA-4. nih.gov Molecular docking studies suggest that compound 7i binds to the colchicine (B1669291) binding site of tubulin. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, triazolo-pyridine derivatives have also been investigated for their antimicrobial potential.

Antibacterial Spectrum and Efficacy (Gram-positive, Gram-negative)

A new series of 1,2,4-triazolo[4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazoles with amide functionalities have been synthesized and evaluated for their antimicrobial potential against a panel of microbes, including both Gram-positive and Gram-negative bacteria. bohrium.com The results indicated that the synthesized compounds displayed superior activities against various microbial strains when compared to standard drugs. bohrium.com

Specifically, derivatives of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b] researchgate.netnih.govthiadiazol-3-yl)pyridine have been tested for their in vitro antibacterial activity. researchgate.net Preliminary results showed that compounds 6b and 6k exhibited very promising activity against Escherichia coli and Pseudomonas aeruginosa, both of which are Gram-negative bacteria. researchgate.net Other studies have shown that some triazolo-pyridine derivatives are particularly effective against Gram-positive bacteria, such as Bacillus subtilis. researchgate.net

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Triazolopyridine derivatives have demonstrated notable antifungal properties against various pathogenic fungal strains. Research has highlighted their potential as effective agents against both yeast-like fungi, such as Candida albicans, and filamentous fungi, like Aspergillus niger. nih.govresearchgate.net

A study investigating a novel series of pyridine (B92270) and triazolopyridine derivatives revealed that several synthesized compounds exhibited significant growth inhibition against Candida albicans and Aspergillus niger. nih.govresearchgate.net Specifically, compounds identified as 3, 5b, 6c, 6d, and 13 in the study showed promising antifungal activity, comparable to the standard antifungal drug fluconazole. nih.govresearchgate.net This suggests that the triazolopyridine scaffold is a viable starting point for the development of new antifungal drugs.

The mechanism of action for many triazole-based antifungal agents involves the inhibition of enzymes crucial for fungal cell membrane integrity. While the specific mechanisms for these particular triazolopyridine derivatives are still under investigation, their structural similarity to established azole antifungals suggests a potential interference with sterol biosynthesis pathways in fungi. The broad-spectrum activity of triazoles against various Candida species and Aspergillus species further underscores their therapeutic potential. beilstein-journals.org

Table 1: Antifungal Activity of Selected Triazolopyridine Derivatives

| Compound | Target Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Compound 3 | Candida albicans, Aspergillus niger | Promising | nih.govresearchgate.net |

| Compound 5b | Candida albicans, Aspergillus niger | Promising | nih.govresearchgate.net |

| Compound 6c | Candida albicans, Aspergillus niger | Promising | nih.govresearchgate.net |

| Compound 6d | Candida albicans, Aspergillus niger | Promising | nih.govresearchgate.net |

| Compound 13 | Candida albicans, Aspergillus niger | Promising | nih.govresearchgate.net |

Antiviral and Antitubercular Potential

The therapeutic utility of triazolopyridine derivatives extends to antiviral and antitubercular applications. imist.manih.gov The structural features of these compounds make them promising candidates for combating viral infections and tuberculosis. researchgate.netd-nb.info

In the realm of antiviral research, certain triazolopyridine derivatives have been identified with potential activity against various viruses. imist.ma For instance, a study on fused 1,2,3-triazole derivatives, which share structural similarities, showed promising properties against human coronavirus 229E. researchgate.net

Regarding their antitubercular potential, triazole-containing compounds are recognized as a new class of effective agents against Mycobacterium tuberculosis. nih.gov Derivatives of isoniazid, a primary drug for tuberculosis treatment, that incorporate a 1,2,3-triazole ring have demonstrated significant activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.62 μg/mL. researchgate.net The hybridization of the triazole moiety with other pharmacophores is a strategy being explored to develop potent antitubercular agents that may also overcome drug resistance. nih.gov

Immunomodulatory and Anti-inflammatory Properties

Triazolopyridine derivatives have emerged as potent inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.govresearchgate.netnih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which are significant producers of pro-inflammatory cytokines like Interleukin-17A (IL-17A). nih.govresearchgate.net Elevated levels of IL-17A are associated with the pathogenesis of various autoimmune diseases. nih.govresearchgate.net

One study detailed the design and synthesis of nih.govgoogle.comgoogle.comtriazolo[1,5-a]pyridine derivatives, leading to the identification of compound 5a as a potent RORγt inverse agonist. nih.govnih.gov This compound effectively inhibited the production of IL-17A in a dose-dependent manner in human whole-blood assays, with an IC50 value of 130 nM. nih.gov Furthermore, in a mouse model, compound 5a demonstrated a robust and dose-dependent inhibitory effect on IL-17A production. nih.govnih.gov The mechanism of action involves the binding of the triazolopyridine derivative to the ligand-binding domain of RORγt, which in turn displaces co-activator peptides and leads to the transcriptional inhibition of RORγt-dependent genes. researchgate.net

Table 2: RORγt Inverse Agonism and IL-17A Inhibition by Triazolopyridine Derivative 5a

| Assay | Parameter | Result | Reference |

|---|---|---|---|

| Human Whole-Blood Assay | IC50 for IL-17A Inhibition | 130 nM | nih.gov |

| Mouse Cytokine Expression Model | IL-17A Production | Robust, dose-dependent inhibition | nih.govnih.gov |

Certain triazolopyridine derivatives function as antagonists of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation. nih.govacs.orgresearchgate.net The activation of the P2X7 receptor by extracellular ATP triggers the release of pro-inflammatory cytokines, including IL-1β. nih.govmdpi.com

Research has shown that triazole compounds can act as P2X7 receptor antagonists, thereby impairing the acute inflammatory response. nih.gov For example, a series of 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based compounds were optimized as P2X7 receptor antagonists. acs.org One such compound, referred to as compound 11 , dose-dependently occupied the P2X7 ion channel and inhibited the release of IL-1β in the rat hippocampus. acs.org This highlights the potential of triazolopyridine-based P2X7 receptor antagonists in modulating neuroinflammation and other inflammatory conditions. acs.orgnih.gov

Neuropharmacological Activities

Triazolo[4,3-a]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). google.comgoogle.com mGluR2 is a G-protein coupled receptor that is predominantly expressed in the central nervous system and is involved in modulating glutamatergic neurotransmission. nih.govnih.gov

The positive allosteric modulation of mGluR2 by these derivatives enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor themselves. google.com This mechanism offers a more fine-tuned approach to modulating receptor activity compared to direct agonists. nih.gov Studies on 7-aryl-1,2,4-triazolo[4,3-a]pyridines have demonstrated their activity as mGluR2 PAMs. acs.org For instance, substituting a chlorine atom with a trifluoromethyl group in one series of compounds resulted in increased potency. acs.org These findings suggest that triazolopyridine-based mGluR2 PAMs could be valuable for the treatment of neurological and psychiatric disorders associated with glutamate dysfunction. google.comgoogle.com

Table 3: Investigated Biological Activities of Triazolopyridine Derivatives

| Biological Activity | Specific Target/Mechanism | Investigated Derivatives | Potential Application | References |

|---|---|---|---|---|

| Antifungal | Growth inhibition of C. albicans & A. niger | Compounds 3, 5b, 6c, 6d, 13 | Antifungal agents | nih.govresearchgate.net |

| Antiviral | Inhibition of viral replication | Fused 1,2,3-triazole derivatives | Antiviral therapy | imist.maresearchgate.net |

| Antitubercular | Inhibition of M. tuberculosis | Isoniazid-triazole hybrids | Tuberculosis treatment | nih.govresearchgate.net |

| Immunomodulatory | RORγt inverse agonism | Compound 5a | Autoimmune diseases | nih.govnih.gov |

| Anti-inflammatory | P2X7 receptor antagonism | Compound 11 | Inflammatory disorders | nih.govacs.org |

| Neuropharmacological | mGluR2 positive allosteric modulation | 7-aryl-1,2,4-triazolo[4,3-a]pyridines | Neurological/psychiatric disorders | google.comacs.org |

Anticonvulsant Activities

Certain nih.govnih.govgoogle.comtriazolo[4,3-a]pyridine derivatives have been explored for their potential in treating neurological disorders. In a study focused on positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2), a specific molecule designated as compound 6 was synthesized and evaluated in anticonvulsant studies. google.comgoogle.com This compound, chemically identified as 3-(Cyclopropylmethyl)-7-[(1S)-1-(2,4-difluorophenoxy)ethyl]-8-(trifluoromethyl) nih.govnih.govgoogle.comtriazolo[4,3-a]pyridine, was prepared for biological evaluation, including its effects on the central nervous system. google.comgoogle.com

In broader studies of this chemical family, other numbered derivatives have shown significant anticonvulsant effects. For instance, a series of 5-alkoxy- nih.govnih.govgoogle.comtriazolo[4,3-a]pyridine derivatives were tested, with compounds 3p (5-(4-chlorophenoxy)- nih.govnih.govgoogle.comtriazolo[4,3-a]pyridine) and 3r (5-(4-bromophenoxy)- nih.govnih.govgoogle.comtriazolo[4,3-a]pyridine) being the most promising. google.com Their anticonvulsant activity was assessed using the maximal electroshock (MES) test.

| Compound | Chemical Name | Test Model | ED₅₀ (mg/kg) |

|---|---|---|---|

| 3p | 5-(4-chlorophenoxy)- nih.govnih.govgoogle.comtriazolo[4,3-a]pyridine | MES | 13.2 |

| 3r | 5-(4-bromophenoxy)- nih.govnih.govgoogle.comtriazolo[4,3-a]pyridine | MES | 15.8 |

Table 1. Anticonvulsant Activity of Selected Triazolopyridine Derivatives. google.com

Similarly, research into 6-alkoxy- nih.govnih.govgoogle.comtriazolo[4,3-b]pyridazine derivatives, a related class of compounds, identified compound 2r as a highly active agent in the anti-maximal electroshock test, with a median effective dose (ED₅₀) of 17.3 mg/kg. nih.gov

Metabolic Regulation and Enzyme Inhibition

Novel triazolopyridine derivatives have been identified as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis. ethernet.edu.etscribd.com Inhibition of DGAT2 is a therapeutic strategy for metabolic conditions such as hepatic steatosis, nonalcoholic steatohepatitis (NASH), and type 2 diabetes. scribd.comresearchgate.net Recent patent literature describes series of triazolopyridine compounds and their ability to inhibit DGAT2, with IC₅₀ values reported in the nanomolar range for several example compounds. ethernet.edu.etscribd.com While specific compounds are detailed in these patents, none are universally designated as "derivative 6". The research highlights the potential of this chemical scaffold for developing treatments for various metabolic diseases. ethernet.edu.etresearchgate.net

The triazolo[1,5-a]pyridine scaffold has been identified as a novel and highly potent framework for the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion whose inhibition can help manage type 2 diabetes. acsmedchem.orgnih.gov A study involving a series of synthesized 6-amino-2,5,7-triaryl- nih.govnih.govgoogle.comtriazolo[1,5-a]pyridine-8-carbonitriles found that all tested compounds exhibited significantly greater inhibitory activity than the reference drug, Acarbose. acsmedchem.org

Among the synthesized molecules, compound 15j emerged as the most potent inhibitor. acsmedchem.orgnih.gov The inhibitory activities for a selection of these derivatives are presented below.

| Compound | Structure (Ar, Ar¹, Ar²) | IC₅₀ (µM) |

|---|---|---|

| 15a | Ph, Ph, Ph | 16.21 ± 0.23 |

| 15h | Ph, 4-Me-C₆H₄, Ph | 14.37 ± 0.43 |

| 15j | Ph, 4-Cl-C₆H₄, 4-Me-C₆H₄ | 6.60 ± 0.09 |

| 15v | 4-F-C₆H₄, 4-MeO-C₆H₄, Ph | 75.63 ± 0.44 |

| Acarbose | Reference Drug | 750.00 ± 0.56 |

Table 2. In Vitro α-Glucosidase Inhibitory Activity of Selected Triazolo[1,5-a]pyridine Derivatives. acsmedchem.orgnih.gov

In other research, a spirothiazolidine analog referred to as compound 6 was also tested and showed a higher therapeutic index for both alpha-amylase and alpha-glucosidase inhibition compared to other tested compounds and the standard drug Acarbose. nih.gov

Triazolopyridine derivatives have shown potent inhibitory activity against hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). google.comnih.govgoogle.com Inhibition of this enzyme leads to the stabilization of HIF-α, which can stimulate the production of erythropoietin, making it a strategy for treating renal anemia. google.comnewdrugapprovals.org

Pharmacophore analysis identified several 5,6-fused ring systems, including triazolopyridines, as potent PHD2 inhibitors. google.comnih.govnih.gov Specifically, triazolopyridine derivatives were found to be more potent than related imidazopyridine and pyrazolopyridine structures. google.com A patent application also describes a Compound 6 , also known as molidustat, as a HIF prolyl hydroxylase inhibitor, though its core structure is a dihydropyrazolone. google.com The development of JTZ-951, a clinical candidate with a triazolopyridine core, further underscores the importance of this scaffold in the field of HIF prolyl hydrolase inhibition. google.comnih.gov

Myeloperoxidase (MPO) is an enzyme implicated in tissue injury in numerous chronic inflammatory diseases due to its role in generating reactive oxygen species. nih.govscience.gov A triazolopyrimidine, a class of compounds closely related to triazolopyridines, was identified as a potent, reversible MPO inhibitor and designated as compound 6 in the initial report. nih.govnih.gov This compound was the first non-reactive MPO inhibitor to be reported. nih.gov

Subsequent optimization efforts led to the development of triazolopyridine-based inhibitors to improve properties like acid stability. nih.govscience.gov A thioether derivative from this optimized series, compound 36 , showed significant inhibition of MPO activity in an acute mouse inflammation model following oral administration. nih.govnih.gov

| Compound | Class | Assay | IC₅₀ (µM) |

|---|---|---|---|

| 6 | Triazolopyrimidine | Human MPO APF | 0.11 ± 0.046 |

| 7 | Triazolopyrimidine | Human MPO APF | 0.36 ± 0.11 |

Table 3. Inhibitory Activity of Selected Triazolopyrimidine Derivatives against Human MPO. nih.gov

The antioxidant potential of various triazolopyridine derivatives has been evaluated, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govmdpi.com In one study, a series of newly synthesized pyridine and triazolopyridine derivatives were screened, with several compounds showing higher scavenging activity than the standard antioxidant, ascorbic acid. nih.govmdpi.com

In a separate investigation, a series of novel pyridine and fused pyridine derivatives were prepared. Within this series, a molecule designated as compound 6 , which bears a tetrazole group, was noted to have moderate antioxidant activity. Another study on pyrimidine-thiol derivatives also tested a compound 6 and reported its antioxidant activity with an IC₅₀ value of 15.26 ± 0.44 µg/ml in the DPPH assay. mdpi.com These findings indicate that the broader heterocyclic family to which triazolopyridines belong is a source of compounds with notable free radical scavenging properties.

Antileishmanial Activities and Parasite Target Interaction

A specific triazolopyridyl ketone, identified as compound 6 in a key study, has demonstrated notable antileishmanial properties. This derivative, ( nih.govacs.orgontosight.aitriazolo[1,5-a]pyridin-5-yl)(4-methoxyphenyl)methanone, was evaluated for its efficacy against several Leishmania species, revealing significant activity.

In Vitro Efficacy

The compound was tested against the promastigote forms of four different Leishmania species. The results, presented in the table below, show that derivative 6 is active at micromolar concentrations. nih.gov It exhibited the highest potency against L. guyanensis and L. amazonensis. Importantly, the compound showed no cytotoxicity towards J774 macrophage cells at the concentrations tested, indicating a degree of selectivity for the parasite over mammalian cells. nih.gov

| Leishmania Species | IC₅₀ (µM) for Derivative 6 |

| L. infantum | 99.8 |

| L. braziliensis | 61.2 |

| L. guyanensis | 26.8 |

| L. amazonensis | 32.4 |

| Data sourced from a 2014 study on triazolopyridyl ketones as antileishmanial agents. nih.gov |

In Vivo Activity

Following promising in vitro results, this compound was assessed in a murine model of acute infection by L. infantum. The compound proved to be effective against both the spleen and liver forms of the parasite, further underscoring its potential as an antileishmanial agent. nih.gov

Mechanistic Investigations

To understand its mode of action, the interaction of derivative 6 with parasitic targets was explored. While specific interactions with enzymes like iron superoxide (B77818) dismutase (Fe-SOD) or cytochrome P450 family 51 (CYP51) were not detailed in the available research, mechanistic studies focused on its ability to interact with parasitic DNA. nih.gov

UV-titration and viscometry studies revealed that the compound is a strong DNA binder, with a binding constant (Kb) of 1.14 x 10⁵ M⁻¹. nih.gov The proposed mechanism involves groove binding to the DNA helix. nih.gov This interaction likely disrupts DNA replication and transcription, leading to parasite death.

Further investigations monitored the compound's interaction with bovine serum albumin (BSA) to understand its behavior under biological conditions. Derivative 6 showed a significant affinity for BSA, which is a crucial factor in understanding the pharmacokinetics and distribution of a potential drug candidate. nih.gov

Herbicidal Activities

While the triazolopyridine and related triazole scaffolds are known to be associated with herbicidal properties, specific research detailing the herbicidal activity of the compound identified as "this compound" is not available in the public domain based on the performed searches. acs.orgmdpi.com The class of triazolopyrimidines has been investigated for activity against acetohydroxyacid synthase (AHAS), a key enzyme in plants, but data for this specific derivative is absent. acs.org

Investigation of Selectivity and Off-Target Effects (Preclinical Context)

The selectivity of a compound is a critical parameter in preclinical development, determining its potential for off-target effects and associated toxicities. For many triazolopyridine derivatives, selectivity is a key focus of optimization. For instance, various research programs have aimed to improve selectivity against specific kinases (like JAK or ALK5) or peroxidases while minimizing activity against related enzymes to avoid unwanted side effects. ontosight.ainih.govtandfonline.com However, specific preclinical data detailing the selectivity profile and off-target effects for the compound "this compound" are not described in the available scientific literature from the searches conducted.

Structure Activity Relationship Sar Studies of Triazolopyridine Derivatives

Impact of Core Heterocyclic System Isomerism on Biological Activity

The arrangement of nitrogen atoms within the fused triazolopyridine core can significantly impact the biological activity of these compounds. The two most common isomers are the nih.govnih.govnih.govtriazolo[4,3-a]pyridine and the nih.govnih.govnih.govtriazolo[1,5-a]pyridine systems. researchgate.net While structurally similar, the different electronic distribution and hydrogen-bonding capabilities of these isomers can lead to distinct pharmacological profiles.

The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, which is related to triazolopyridines, has been investigated as a purine surrogate due to its isoelectronic nature. nih.gov This bioisosteric relationship has been exploited in the design of various enzyme inhibitors.

Influence of Substitution Patterns on Potency and Selectivity, with Emphasis on the 6-Position

The substitution pattern on the triazolopyridine core is a key determinant of both the potency and selectivity of these compounds. The 6-position, in particular, has been a focal point for modifications aimed at enhancing biological activity.

The introduction of aryl and arylamino groups at the C-6 position has been a successful strategy in the development of potent triazolopyridine-based inhibitors. A series of 6-aryl-2-amino-triazolopyridines were identified as potent and selective PI3Kγ inhibitors. nih.gov Further studies have shown that inserting an amino linkage between the 6-aryl group and the nih.govnih.govnih.govtriazolo[4,3-a]pyridine core can lead to a broader antitumor spectrum. nih.gov

For example, in a series of 6-arylamino- nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives, compound 8l demonstrated potent and broad-spectrum antiproliferative activity against HeLa, HCT116, MCF-7, and A549 cell lines, with IC50 values ranging from 5.98 to 12.58 μM. nih.gov This activity was more potent than the positive control, 5-FU. nih.gov The mechanism of action for compound 8l was found to involve cell cycle arrest at the G2/M phase and induction of apoptosis in HeLa cells. nih.gov

| Compound | HeLa | HCT116 | MCF-7 | A549 |

|---|---|---|---|---|

| 8l | 5.98 | 10.23 | 12.58 | 8.66 |

| 5-FU (control) | 20.45 | 15.83 | 18.62 | 25.17 |

The addition of halogens and other electron-withdrawing or electron-donating groups to the aryl substituents of triazolopyridine derivatives can significantly modulate their biological activity. Halogenation is a common strategy to enhance the potency of bioactive compounds. youtube.com For instance, the substitution of a hydroxyl group with chlorine or fluorine atoms in a series of 3-alkylpyridine marine alkaloid analogs led to a 20-fold increase in antiplasmodial activity. researchgate.net

In the context of triazolopyridine derivatives, the nature and position of these substituents are crucial. For example, in a series of JAK/HDAC dual inhibitors, moving a methoxy group on the 5-phenyl of the triazolopyridine core from the ortho- to the meta-position resulted in similar HDAC6 inhibitory activity but less potent JAK1 activity. nih.gov Removing the methoxy group altogether also decreased JAK1 inhibition. nih.gov A similar trend was observed with methyl substituents. nih.gov

Modifications to peripheral moieties, such as oxadiazole and piperidine rings, attached to the triazolopyridine core, can fine-tune the pharmacological properties of the molecule. The piperidine ring, in particular, is a common scaffold in medicinal chemistry and its modification can impact potency, selectivity, and pharmacokinetic properties. mdpi.comucsd.edu

In the development of RORγt inverse agonists, replacing a piperazine moiety with a piperidine ring was explored to lower lipophilicity. nih.gov This led to the synthesis of cis- and trans-piperidine analogues with improved cLogD7.4 values. nih.gov Further SAR studies on 3,5-diamino-piperidine derivatives as aminoglycoside mimetics have shown that even subtle changes, such as replacing an amino group with a hydroxyl group, can slightly reduce activity. ucsd.edu

The introduction of a sulfonamide group is another modification that has been explored. A series of nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides were designed as potential antimalarial agents. nih.gov Among these, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one showed good in vitro antimalarial activity with IC50 values of 2.24 and 4.98 μM, respectively. nih.gov

Key Pharmacophores and Structural Motifs for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For triazolopyridine derivatives, specific pharmacophoric features have been identified for various targets.

Kinase Inhibitors : For many kinase inhibitors, the triazolopyridine scaffold acts as an ATP mimetic, forming crucial hydrogen bonds with the hinge region of the kinase. For example, in JAK2 inhibitors, the triazolopyridine scaffold forms a key hydrogen bond with the Tyr931 residue. tandfonline.com A general pharmacophore model for type I protein kinase inhibitors includes a hydrogen bond acceptor, a hydrogen bond donor, and two hydrophobic regions. nih.govresearchgate.net

PD-1/PD-L1 Inhibitors : A novel series of nih.govnih.govnih.govtriazolo[4,3-a]pyridines have been identified as potent inhibitors of the PD-1/PD-L1 interaction. nih.gov For these inhibitors, a structure-based pharmacophore model was developed which included features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. mdpi.com Compound A22 from this series showed potent activity with an IC50 of 92.3 nM. nih.gov

Correlation Between Lipophilicity and Activity/Target Binding

Lipophilicity, often expressed as logP or cLogP, is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its binding affinity to the target. nih.gov Quantitative structure-activity relationship (QSAR) studies often aim to correlate lipophilicity with biological activity to guide the design of new compounds with improved properties. ijpsr.commdpi.com

While a direct linear relationship between lipophilicity and activity is not always observed, maintaining an optimal lipophilicity range is often crucial for efficacy. researchgate.net For example, studies on other heterocyclic compounds have shown that the most potent molecules often fall within a discrete range of lipophilicity values. researchgate.net

| Compound | cLogD7.4 | RORγt IC50 (nM) |

|---|---|---|

| 1a (parent) | 3.58 | 36 |

| 2a | 2.53 | 590 |

| 3a | 2.53 | 41 |

| 5a | 2.67 | 17 |

Rational Design Strategies Based on SAR Insights

The structure-activity relationship (SAR) insights gleaned from various studies on triazolopyridine derivatives have been instrumental in guiding the rational design of new, more potent, and selective compounds. By systematically modifying different positions of the triazolopyridine scaffold and observing the effects on biological activity, researchers have developed key strategies for optimizing these molecules for a range of therapeutic targets.

A common approach in the rational design of triazolopyridine-based inhibitors involves a pharmacophore-based strategy. This can include merging, fusing, or conjugating known pharmacophores into a single molecule to achieve dual or multi-target inhibition. For instance, in the development of dual JAK/HDAC inhibitors, a triazolopyridine scaffold, known to act as an ATP mimetic and interact with the hinge region of Janus kinases (JAKs), was combined with a hydroxamic acid group, a key pharmacophore for HDAC inhibition. tandfonline.com The rationale for this design was supported by X-ray crystal structures of known inhibitors like Filgotinib bound to their targets. tandfonline.com

Key interactions that are often optimized in the design of triazolopyridine derivatives include hydrogen bonding with the hinge region of kinases. The triazolopyridine scaffold itself frequently forms a crucial hydrogen bond with specific amino acid residues, such as Tyr931 in JAK2. tandfonline.com The adjacent amide group can also be engineered to form additional hydrogen bonds, for example, with Leu932 in the hinge region of JAK2. tandfonline.com

Systematic exploration of substitutions at various positions of the triazolopyridine core has yielded critical SAR insights. For example, in the development of PI3Kγ inhibitors, it was found that the 6-aryl-triazolopyridine core was a key feature for activity. nih.gov Further chemical expansion around this core identified the necessary elements for both potency and selectivity. nih.gov

The following table summarizes the impact of substitutions at different positions on the triazolopyridine core, based on SAR studies for various targets.

| Position on Triazolopyridine Core | Substitution | Effect on Activity | Target Class |

| 5-position | Phenyl group | Favorable for activity | JAK |

| 6-position | Aryl group | Key feature for activity | PI3Kγ |

| Linker at C6 | Methylene (B1212753) linker | Overcame metabolic deficiencies compared to a sulfur linker | p38 MAP kinase |

| R1 and R2 sites | Various groups | Modulated inhibitory activities | BRD4 bromodomain |

Further refinement of these molecules often involves computational modeling to predict binding modes and design modifications that enhance interactions with the target protein. For instance, molecular modeling was used to predict that a methylene linker would be a suitable bioisostere for a sulfur linker at the C6 position of triazolopyridine-based p38 inhibitors, which was later confirmed by X-ray crystallography.

In the design of c-Met inhibitors, a strategy of heterozygosity was employed, where the active pharmacophore from a class I inhibitor (triazolo-pyrazine) was introduced as the core of a class II inhibitor to improve binding to the c-Met hinge region. nih.gov This was followed by the introduction of different five-membered heterocycles, such as thiazolyl and pyrazolyl, into the linker region to replace linear chains, leading to the design of novel triazolo-pyridazine and triazolo-pyrimidine derivatives. nih.gov

The table below illustrates the design and resulting activity of a series of triazolopyridine derivatives as JAK/HDAC dual inhibitors.

| Compound | 5-Position Phenyl Substitution | Linker | HDAC Pharmacophore | IC50 (MDA-MB-231) | IC50 (RPMI-8226) |

| 19 | Benzo[d] tandfonline.comnih.govdioxol-5-yl | -NH-CH2- | N-hydroxybenzamide | Submicromolar | Submicromolar |

These examples underscore the iterative process of rational drug design, where initial SAR findings provide a foundation for hypothesis-driven modifications to the molecular structure, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Concluding Remarks and Future Research Directions

Current Challenges in Triazolopyridine Derivative Research and Development

The development of triazolopyridine derivatives is not without its difficulties. A primary challenge lies in balancing lipophilicity, which is crucial for potent binding to target proteins, with favorable metabolic profiles to ensure drug-like properties. nih.gov Many nuclear receptors, which are common targets for these compounds, have large, lipophilic binding pockets, necessitating a certain degree of lipophilicity in the ligand for effective binding. nih.gov However, this can lead to issues with metabolism and clearance. nih.gov

Another significant hurdle is achieving selectivity for the desired biological target. For instance, in the development of Janus kinase (JAK) inhibitors, achieving selectivity among the different JAK isozymes (JAK1, JAK2, JAK3, TYK2) is a key objective to minimize off-target effects. nih.gov Similarly, for histone deacetylase (HDAC) inhibitors, isoform selectivity is a major goal due to the highly conserved nature of the HDAC family's active site. nih.gov Overcoming drug resistance in applications like cancer therapy also remains a persistent challenge. researchgate.net

Emerging Research Frontiers for Triazolopyridine Derivatives